molecular formula C14H21N3O4S B5368343 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Katalognummer B5368343
Molekulargewicht: 327.40 g/mol
InChI-Schlüssel: WHOLJKFSYACVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It belongs to the class of benzamide-based HDAC inhibitors and has been extensively studied for its potential applications in cancer therapy.

Wissenschaftliche Forschungsanwendungen

MS-275 has been extensively studied for its potential applications in cancer therapy. 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Wirkmechanismus

MS-275 exerts its anticancer effects by inhibiting the activity of 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and this compound inhibitors such as MS-275 can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. MS-275 specifically targets 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, MS-275 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to modulate the immune response. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MS-275 is its selectivity for 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, MS-275 has some limitations for lab experiments, including its relatively low solubility and the need for high concentrations to achieve maximal effects.

Zukünftige Richtungen

For research could include the development of more potent and selective 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. MS-275 may also have potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to explore these potential applications.

Synthesemethoden

The synthesis of MS-275 involves a series of chemical reactions, starting with the condensation of 4-aminobenzoic acid with 2-(4-morpholinyl)ethylamine to form 4-(2-(4-morpholinyl)ethylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield MS-275. The synthesis of MS-275 has been optimized to achieve high yields and purity.

Eigenschaften

IUPAC Name

4-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-4-2-12(3-5-13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOLJKFSYACVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.